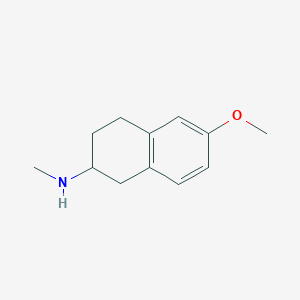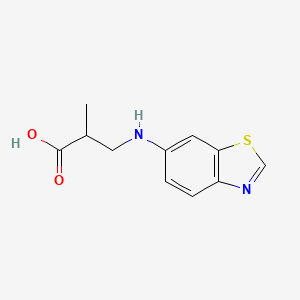
MFCD25964547
Descripción general
Descripción
MFCD25964547 is an organic compound with the molecular formula C9H5Br2F3O It is characterized by the presence of two bromine atoms, a trifluoromethyl group, and a phenyl ring attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD25964547 typically involves the bromination of 1-(4-(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: MFCD25964547 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
MFCD25964547 has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of MFCD25964547 involves its ability to act as an electrophile due to the presence of bromine atoms. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
- 2,2-Dibromo-1-(4-(methylsulfonyl)phenyl)ethanone
- 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Comparison:
- MFCD25964547 is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability.
- 2,2-Dibromo-1-(4-(methylsulfonyl)phenyl)ethanone has a methylsulfonyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
- 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone has only one bromine atom, leading to different reactivity patterns compared to the dibromo derivative.
Propiedades
Fórmula molecular |
C9H5Br2F3O |
|---|---|
Peso molecular |
345.94 g/mol |
Nombre IUPAC |
2,2-dibromo-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H |
Clave InChI |
KSPCEKVTGIDBCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(Br)Br)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8591268.png)


![5-Bromonaphtho[1,2-b]benzofuran](/img/structure/B8591294.png)

![6-bromo-N-methoxy-N-methylbenzo[d]isothiazole-3-carboxamide](/img/structure/B8591306.png)



![(1R,2S,5R,6R)-2-amino-6-fluoro-bicyclo[3.1.0]hex-3-ene-2,6-dicarboxylic acid](/img/structure/B8591351.png)



